H92Gfg85YE
Description
H92Gfg85YE (CAS No. 905306-69-6) is an organic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . It is characterized by high solubility in water, non-BBB permeability, and non-inhibitory effects on CYP enzymes. Its absorption spectrum exhibits strong gastrointestinal (GI) uptake, making it relevant for pharmaceutical or biochemical applications. The compound is synthesized via two primary methods:
- Method 1: Reaction with N-ethyl-N,N-diisopropylamine* in N,N-dimethylformamide*, yielding a 30% product .
- Method 2: Use of HATU and (5-methoxypyridin-2-yl)methanamine in tetrahydrofuran, achieving a 69% yield .
Safety data indicates hazards including skin/eye irritation and respiratory sensitization (H315, H319, H335) .
Properties
CAS No. |
36985-40-7 |
|---|---|
Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-amino-8-nitro-1-phenyl-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C15H12N4O3/c16-14-9-15(20)18(10-4-2-1-3-5-10)13-8-11(19(21)22)6-7-12(13)17-14/h1-8H,9H2,(H2,16,17) |
InChI Key |
MBSVPZTUXNRICW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
CP-1414S was first synthesized by a team in Germany . The synthetic route involves the preparation of 3-aminomethylidene-1,5-benzodiazepine-2,4-(3H,5H)-diones The reaction conditions typically include the use of specific reagents and solvents to facilitate the formation of the benzodiazepine ring structure
Chemical Reactions Analysis
CP-1414S undergoes various chemical reactions, including:
Oxidation: The nitro group in CP-1414S can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.
Substitution: CP-1414S can participate in substitution reactions, where functional groups on the benzodiazepine ring are replaced with other groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CP-1414S has several scientific research applications, including:
Mechanism of Action
CP-1414S exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor . It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system . This leads to its anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
H92Gfg85YE belongs to a class of pyridine-derived amines. Two structurally and functionally similar compounds are analyzed below:
Compound A : (4-Methoxypyridin-2-yl)methanamine
- Molecular Formula : C₇H₁₀N₂O (identical to this compound).
- Key Differences: Substitution Pattern: Methoxy group at the 4-position of the pyridine ring vs. 5-position in this compound. Synthetic Yield: Limited data available, but structural similarity suggests comparable yields (30–70%) . Applications: Likely used in ligand synthesis or catalysis due to pyridine’s coordination properties.
Compound B : 2-(5-Methoxypyridin-2-yl)ethylamine hydrochloride
- Molecular Formula : C₈H₁₃ClN₂O.
- Key Differences :
Tabulated Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O | C₈H₁₃ClN₂O |
| Substitution | 5-methoxy-pyridine | 4-methoxy-pyridine | 5-methoxy-pyridine |
| Solubility | High in water | Moderate (neutral form) | Very high (salt form) |
| Synthetic Yield | 30–69% | ~30–70% (estimated) | ~50–80% (estimated) |
| Hazard Profile | H315, H319, H335 | Not specified | H314 (corrosive) |
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